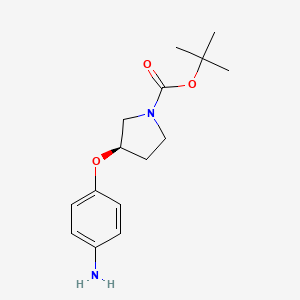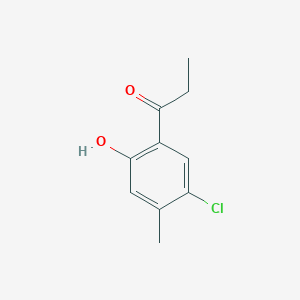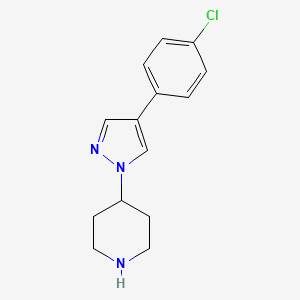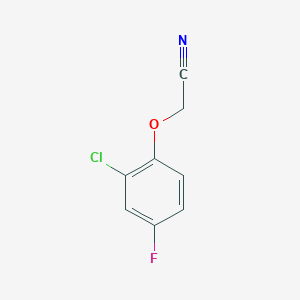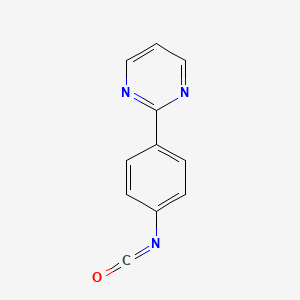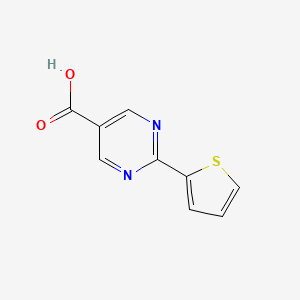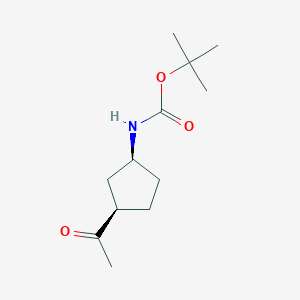
tert-Butyl ((1S,3R)-3-Acetylcyclopentyl)carbamate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Diese Verbindung wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe verwendet. Ihre Struktur ist entscheidend für die Konstruktion von Cyclopentyl-Derivaten, die häufig in Molekülen mit signifikanter biologischer Aktivität vorkommen. Beispielsweise kann sie zur Synthese von Analoga von Prostaglandinen verwendet werden, die Anwendungen von der Einleitung der Wehen bis zur Behandlung von Geschwüren haben .
Chirale Pool-Synthese
Aufgrund ihrer chiralen Natur dient tert-Butyl ((1S,3R)-3-Acetylcyclopentyl)carbamate als chirales Bauelement in der asymmetrischen Synthese. Sie bietet eine Möglichkeit, Chiralität in einen synthetischen Weg einzuführen, was entscheidend ist für die Herstellung enantiomerenreiner Substanzen, die in Medikamenten verwendet werden, die auf bestimmte enantiomersensitive biologische Pfade abzielen .
Protease-Inhibitoren
Die Fähigkeit der Verbindung, als Carbamatester zu wirken, macht sie zu einem möglichen Kandidaten für die Entwicklung von Protease-Inhibitoren. Diese Inhibitoren sind eine Klasse von antiviralen Medikamenten, die gegen Viren wie HIV und Hepatitis C wirksam sind, indem sie das virale Protease-Enzym blockieren, das für die Virusreplikation unerlässlich ist .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie könnte diese Verbindung zur Entwicklung neuartiger Agrochemikalien wie Pestizide oder Herbizide untersucht werden. Ihre strukturelle Flexibilität ermöglicht die Herstellung von Derivaten, die möglicherweise mit bestimmten biologischen Zielen in Schädlingen oder Unkräutern interagieren .
Materialwissenschaften
This compound: kann in der Materialforschung verwendet werden, insbesondere bei der Entwicklung von Polymeren mit einzigartigen Eigenschaften. Die Carbamategruppe kann an Polymerisationsreaktionen beteiligt sein, was zu Materialien mit potenziellen Anwendungen in biologisch abbaubaren Kunststoffen oder als Komponenten in medizinischen Geräten führt .
Analytische Chemie
Als Standard- oder Referenzverbindung in der analytischen Chemie kann sie zur Kalibrierung von Instrumenten wie Massenspektrometern oder zur Entwicklung neuer analytischer Methoden zum Nachweis ähnlicher Strukturen in komplexen Gemischen verwendet werden .
Katalyse
Das Gerüst der Verbindung kann modifiziert werden, um Liganden für die Katalyse zu erzeugen. Diese Liganden können verwendet werden, um das Ergebnis chemischer Reaktionen zu beeinflussen, ihre Effizienz und Selektivität zu erhöhen, was besonders wertvoll bei Anwendungen in der grünen Chemie ist .
Neurowissenschaftliche Forschung
Schließlich können Derivate dieser Verbindung auf ihre möglichen Auswirkungen auf das zentrale Nervensystem untersucht werden, was zur Forschung an neurodegenerativen Erkrankungen oder als Gerüst für die Entwicklung neuer Anästhetika beiträgt .
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(14)9-5-6-10(7-9)13-11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXURKSRCUGCCA-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@H](C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192476 | |
| Record name | 1,1-Dimethylethyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204913-01-9 | |
| Record name | 1,1-Dimethylethyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204913-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[(octadecylamino)carbonyl]-, monosodium salt](/img/structure/B1604158.png)
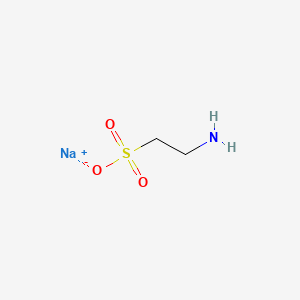
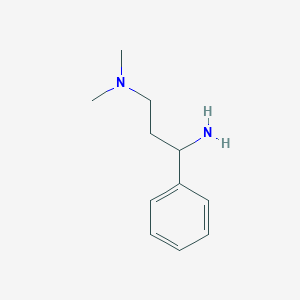

![{4-[1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]phenyl}acetic acid](/img/structure/B1604164.png)

